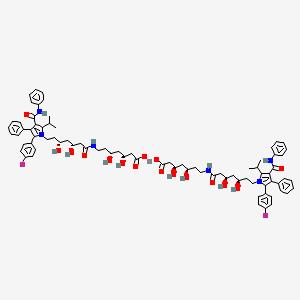
Etodroxizine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etodroxizine-d8 is a deuterated form of Etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in scientific research, particularly in the field of proteomics. The deuterated form, this compound, is often utilized in studies requiring stable isotopes .
Wissenschaftliche Forschungsanwendungen
Etodroxizine-d8 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Etodroxizine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etodroxizine-d8 involves the incorporation of deuterium atoms into the Etodroxizine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Etodroxizine-d8 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
Etodroxizine-d8 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and gastrointestinal tract. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Pipoxizine: A compound with similar chemical structure and antihistamine effects.
Chlorcyclizine: Shares the diphenylmethylpiperazine core structure and is used as an antihistamine.
Uniqueness
Etodroxizine-d8 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .
Eigenschaften
CAS-Nummer |
1794941-58-4 |
|---|---|
Molekularformel |
C23H31ClN2O3 |
Molekulargewicht |
427.011 |
IUPAC-Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChI-Schlüssel |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyme |
2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)






![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)


